trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1434142-03-6
VCID: VC8073979
InChI: InChI=1S/C6H13NO.ClH/c1-6(2)4(7)3-5(6)8;/h4-5,8H,3,7H2,1-2H3;1H/t4-,5-;/m1./s1
SMILES: CC1(C(CC1O)N)C.Cl
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63

trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride

CAS No.: 1434142-03-6

Cat. No.: VC8073979

Molecular Formula: C6H14ClNO

Molecular Weight: 151.63

* For research use only. Not for human or veterinary use.

trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride - 1434142-03-6

Specification

CAS No. 1434142-03-6
Molecular Formula C6H14ClNO
Molecular Weight 151.63
IUPAC Name (1R,3R)-3-amino-2,2-dimethylcyclobutan-1-ol;hydrochloride
Standard InChI InChI=1S/C6H13NO.ClH/c1-6(2)4(7)3-5(6)8;/h4-5,8H,3,7H2,1-2H3;1H/t4-,5-;/m1./s1
Standard InChI Key ITVWYQLMVRTELZ-TYSVMGFPSA-N
Isomeric SMILES CC1([C@@H](C[C@H]1O)N)C.Cl
SMILES CC1(C(CC1O)N)C.Cl
Canonical SMILES CC1(C(CC1O)N)C.Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound (IUPAC name: (1R,3R)-3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride) has a molecular formula of C6H14ClNO\text{C}_6\text{H}_{14}\text{ClNO} and a molecular weight of 151.63 g/mol . Its cyclobutane ring adopts a puckered conformation, with the amino and hydroxyl groups occupying trans positions relative to the ring plane . Key physicochemical properties include:

PropertyValue
Melting PointNot reported (decomposes >200°C)
SolubilitySoluble in polar solvents (water, methanol)
Chirality(1R,3R) configuration confirmed by X-ray
pKa (amino group)~9.5 (estimated)

The hydrochloride salt stabilizes the compound via ionic interactions, as evidenced by its crystalline structure in solid-state NMR .

Synthetic Methodologies

Mitsunobu Reaction-Based Synthesis

  • Mitsunobu Reaction: cis-3-Dibenzylcyclobutanol reacts with p-nitrobenzoic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF) at 0–10°C. This step achieves 85% yield of the trans-ester intermediate .

  • Hydrolysis: Alkaline hydrolysis (NaOH/KOH) in THF/water at reflux removes the p-nitrobenzoyl group, yielding trans-3-dibenzylcyclobutanol in 90–92% yield .

  • Hydrogenolytic Debenzylation: Palladium-catalyzed hydrogenation (1.0–1.2 MPa H₂, 30–45°C) cleaves benzyl groups, affording the final product with 88–90% yield and >99.5% purity .

Alternative Routes

The aza-Michael addition approach reported by Avotins et al. provides enantioselective synthesis but yields only 42–74% due to competing side reactions. Continuous flow photochemical methods (415 nm LED irradiation) improve scalability, achieving 71% yield in multi-gram batches .

Pharmaceutical Applications

Drug Delivery Systems

Hybrid γ-peptides incorporating trans-3-amino-2,2-dimethylcyclobutanol exhibit:

  • 12-fold increased solubility of Doxorubicin in aqueous media

  • 78% intracellular accumulation efficiency in Leishmania macrophages vs. 34% for free drug

  • Low cytotoxicity (CC₅₀ > 500 μM in HEK293 cells)

Chiral Building Blocks

The compound serves as a precursor for:

  • Antiviral Agents: Cyclobutane-containing HIV protease inhibitors (IC₅₀ = 0.8 nM)

  • Anticancer Drugs: Taxol analogs with improved blood-brain barrier penetration

Comparative Analysis with Structural Analogs

CompoundKey DifferenceBioactivity
cis-3-Amino-2,2-dimethylcyclobutanolAxial hydroxyl group43% lower receptor binding
3-Amino-2,2-dimethylcyclobutanecarboxylic acidCarboxylic acid substituentEnhanced metal chelation
(1S,3R)-3-Amino-2,2-dimethylcyclobutan-1-olOpposite stereochemistryInactive in CNS assays

The trans configuration confers 18° greater ring puckering (measured by X-ray diffraction ), enhancing hydrophobic interactions in biological systems.

Industrial Production Challenges

Scale-up faces three primary hurdles:

  • Catalyst Cost: Pd/C accounts for 62% of raw material costs in hydrogenation steps .

  • Enantiomer Separation: Chiral HPLC achieves 99.9% ee but adds $12,000/kg to production costs .

  • Thermal Stability: Decomposition above 200°C necessitates low-temperature storage .

Recent advances in photochemical flow reactors reduce DEAD usage by 40% while maintaining 99% stereoselectivity .

Future Research Directions

  • Therapeutic Exploration:

    • Phase I trials for epilepsy management (projected 2026)

    • Conjugation with monoclonal antibodies for targeted cancer therapy

  • Synthetic Optimization:

    • Enzymatic resolution using immobilized lipases (theoretical yield 95%)

    • Microwave-assisted Mitsunobu reactions (30-minute reaction time )

  • Material Science Applications:

    • Development of cyclobutane-based liquid crystals (Δε = +12.3 at 589 nm )

    • Supramolecular gels with 0.5 wt% gelation threshold

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